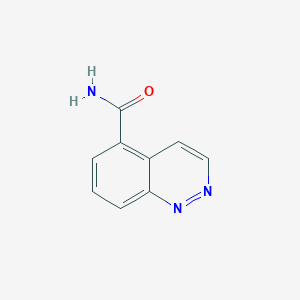
Cinnoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnoline-5-carboxamide is a derivative of cinnoline, a bicyclic heterocycle with significant pharmacological and chemical importance. The cinnoline nucleus is a six-membered ring system containing two nitrogen atoms, making it an isosteric relative to quinoline and isoquinoline . Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnoline-5-carboxamide can be synthesized through various synthetic routes. One common method involves the intramolecular cyclization of 2-aminophenylpropionic acid via the diazonium salt . Another approach is the condensation of p-amino-benzene sulphonyl chloride with substituted 4-amino cinnoline-3-carboxamide, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic and non-catalytic amidation of carboxylic acid substrates .
Chemical Reactions Analysis
Types of Reactions
Cinnoline-5-carboxamide undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include diazonium salts, anhydrous aluminum chloride, and various halogenated compounds . Reaction conditions often involve refluxing in solvents such as chlorobenzene or aqueous ethanolic solutions .
Major Products Formed
The major products formed from these reactions include substituted cinnoline derivatives with various pharmacological activities, such as antibacterial and anti-inflammatory properties .
Scientific Research Applications
Cinnoline-5-carboxamide has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its antitumor, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cinnoline-5-carboxamide involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied .
Comparison with Similar Compounds
Cinnoline-5-carboxamide can be compared with other similar compounds, such as:
Quinoline: Another bicyclic heterocycle with similar pharmacological activities.
Isoquinoline: An isosteric relative with comparable chemical properties.
Phthalazine: An isomeric compound with distinct pharmacological profiles.
This compound is unique due to its specific substitution pattern and the resulting pharmacological activities .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its diverse pharmacological activities and potential applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
cinnoline-5-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-2-1-3-8-6(7)4-5-11-12-8/h1-5H,(H2,10,13) |
InChI Key |
AFPCHABCFYNOQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=NC2=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















